molecular formula C22H34N2O3S B10979086 Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10979086
M. Wt: 406.6 g/mol
InChI Key: NJJSZERCNRJVGR-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a long name! Let’s break it down:

    Methyl ester: The compound contains a methyl ester group (Methyl 2-…-3-carboxylate).

    Benzothiophene core: The central benzothiophene ring provides structural rigidity.

    Cyclohexylcarbamoyl group: Attached to the benzothiophene, this group contributes to the compound’s biological activity.

    Isopropyl and tert-butyl substituents: These alkyl groups enhance lipophilicity and influence the compound’s properties.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative transformations can modify the carbonyl group or other functional groups.

    Reduction: Reduction reactions may reduce the ester or carbonyl functionality.

    Substitution: Substituents can be replaced by other groups. Common reagents include strong acids, bases, and transition metal catalysts. Major products depend on reaction conditions and starting materials.

Scientific Research Applications

Research on this compound spans several fields:

    Medicine: Investigate its potential as an anticancer agent or for treating other disorders.

    Chemistry: Explore its reactivity and applications in organic synthesis.

    Biology: Study its effects on cellular processes.

    Industry: Assess its use in materials science or pharmaceuticals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its mechanism fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, you can compare this compound with related benzothiophenes or other heterocyclic structures. Its unique features may lie in its specific substituents and functional groups.

Properties

Molecular Formula

C22H34N2O3S

Molecular Weight

406.6 g/mol

IUPAC Name

methyl 2-(cyclohexylcarbamoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H34N2O3S/c1-5-22(2,3)14-11-12-16-17(13-14)28-19(18(16)20(25)27-4)24-21(26)23-15-9-7-6-8-10-15/h14-15H,5-13H2,1-4H3,(H2,23,24,26)

InChI Key

NJJSZERCNRJVGR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)NC3CCCCC3

Origin of Product

United States

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